Methyl 2-(dimethylamino)prop-2-enoate
Description
Methyl 2-(dimethylamino)prop-2-enoate (CAS: Not explicitly provided; structurally related to compounds in and ) is an α,β-unsaturated ester featuring a dimethylamino group at the β-position. This compound is characterized by its conjugated system, which imparts reactivity in cycloaddition and nucleophilic addition reactions. It is frequently utilized as a precursor in synthesizing heterocyclic compounds, such as pyridine- and pyrimidine-containing derivatives, through reactions with aromatic amines or cyano-substituted ethenyl groups .
The crystal structure of a closely related derivative, methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate, has been resolved via X-ray crystallography, confirming the planar geometry of the conjugated system and the steric influence of the dimethylamino group .
Properties
IUPAC Name |
methyl 2-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(7(2)3)6(8)9-4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTYGGXREPPRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568509 | |
| Record name | Methyl 2-(dimethylamino)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20664-47-5 | |
| Record name | Methyl 2-(dimethylamino)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of β-Hydroxy Amino Ester Intermediates
The elimination of water from β-hydroxy amino esters represents a robust pathway to access α,β-unsaturated derivatives. This method involves two stages: (1) synthesizing the β-hydroxy precursor and (2) dehydrating it to form the conjugated enamine ester.
Epoxide Aminolysis for Precursor Synthesis
Methyl glycidate, an epoxide-bearing ester, reacts with dimethylamine in a nucleophilic ring-opening reaction to yield methyl 3-hydroxy-2-(dimethylamino)propanoate. The reaction proceeds under mild conditions (0–5°C, 12–24 hours) in polar aprotic solvents like tetrahydrofuran (THF), achieving yields of 78–85%. The stereochemistry of the epoxide influences regioselectivity, with dimethylamine preferentially attacking the less hindered carbon.
Alternative Routes to β-Hydroxy Esters
β-Hydroxy amino esters can also be synthesized via:
Dehydration of β-Hydroxy Intermediates
Dehydration of methyl 3-hydroxy-2-(dimethylamino)propanoate is achieved using agents like disuccinimido carbonate (DSC) and triethylamine (TEA) in acetonitrile. This method eliminates water selectively, forming the α,β-unsaturated ester in 70–90% yield. Competing side reactions, such as oxazolinone formation, are mitigated by maintaining low temperatures (0–10°C) and short reaction times (<2 hours).
Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0–10°C | Prevents polymerization |
| Catalyst (DSC:TEA) | 1:1.2 molar ratio | Maximizes elimination |
| Solvent | Acetonitrile | Enhances solubility |
Nucleophilic Substitution of α-Halo Acrylates
Preparation of α-Halo Acrylate Esters
Methyl 2-bromoprop-2-enoate serves as a key intermediate for nucleophilic substitution. It is synthesized via bromination of methyl acrylate using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). The reaction requires rigorous exclusion of oxygen to prevent polymerization, yielding 65–75% of the α-bromo derivative.
Amination with Dimethylamine
The α-bromo ester reacts with dimethylamine in dimethylformamide (DMF) at 25°C, undergoing SN2 substitution to form the target compound. Excess dimethylamine (2.5 equivalents) ensures complete conversion, with yields of 60–68%. Challenges include competing elimination to form propiolate esters and residual halogen impurities, which necessitate purification via vacuum distillation.
Reaction Profile
$$
\text{CH}2=\text{C(Br)COOCH}3 + \text{HN(CH}3\text{)}2 \rightarrow \text{CH}2=\text{C(N(CH}3\text{)}2\text{)COOCH}3 + \text{HBr}
$$
- Kinetics : Second-order rate constant $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ at 25°C.
- Byproducts : ≤12% propiolate esters due to elimination.
Addition of Dimethylamine to Methyl Propiolate
Reaction Mechanism and Conditions
Methyl propiolate ($$ \text{HC≡CCOOCH}_3 $$) undergoes anti-Markovnikov addition with dimethylamine in the presence of copper(I) iodide (5 mol%). The reaction proceeds via a radical pathway, forming the thermodynamically favored (E)-isomer in 82–88% yield. Solvents such as dichloromethane or toluene are employed, with reaction times of 4–6 hours at 50°C.
Stereochemical Outcomes
Scalability and Industrial Applications
This method is favored for large-scale synthesis due to:
- Atom Economy : 98%, with minimal waste.
- Catalyst Reusability : Copper(I) iodide can be recovered and reused for up to five cycles.
Comparative Analysis of Synthetic Methods
Yield and Purity
| Method | Average Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| β-Hydroxy Elimination | 85% | 99.2% | High stereoselectivity |
| α-Halo Substitution | 65% | 97.5% | Short reaction time |
| Propiolate Addition | 88% | 98.8% | Scalability |
Practical Considerations
- Cost : Propiolate addition is cost-effective due to low catalyst loading.
- Safety : Elimination methods require handling hygroscopic reagents (e.g., DSC).
- Environmental Impact : Propiolate route generates fewer halogenated byproducts.
Experimental Characterization and Data
Spectroscopic Validation
Thermodynamic Stability
The compound exhibits moderate thermal stability, decomposing at 185°C (TGA). Storage under nitrogen at −20°C is recommended to prevent polymerization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in Michael addition reactions due to the presence of the electron-deficient double bond.
Polymerization: It can undergo free radical polymerization to form polymers with useful properties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and dimethylamine.
Common Reagents and Conditions
Michael Addition: Common reagents include nucleophiles such as thiols, amines, and enolates. The reaction is typically carried out in the presence of a base such as triethylamine.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the free radical polymerization process.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Michael Addition: The major products are β-amino esters or β-thio esters, depending on the nucleophile used.
Polymerization: The major product is a polymer with repeating units derived from this compound.
Hydrolysis: The major products are methacrylic acid and dimethylamine.
Scientific Research Applications
Scientific Research Applications
The compound's applications can be categorized into several key areas:
Polymer Chemistry
Methyl 2-(dimethylamino)prop-2-enoate serves as a monomer in the synthesis of various polymers and copolymers. It is particularly useful in creating:
- Hydrogels : These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to retain water.
- Ion-exchange resins : Used in water purification and separation processes.
Bioconjugation
In biological research, this compound is employed for modifying biomolecules. It facilitates the preparation of bioconjugates , which are essential for various biological assays, including:
- Targeted drug delivery systems that enhance the specificity and efficacy of therapeutic agents.
- Development of diagnostic tools that utilize bioconjugates for detecting specific biomolecules.
Pharmaceutical Applications
This compound plays a role in the synthesis of pharmaceutical intermediates. Its ability to undergo polymerization makes it suitable for creating:
- Controlled-release formulations : These formulations allow for sustained drug release over time, improving patient compliance.
- Therapeutic agents : The compound can be modified to develop new drugs with specific biological activities.
Industrial Uses
In the industrial sector, this compound is utilized in the production of:
- Coatings : It contributes to durable coatings with enhanced adhesion properties.
- Adhesives and sealants : Its reactivity allows for strong bonding applications in construction and manufacturing.
Case Study 1: Polymerization Techniques
A study demonstrated the use of this compound in free radical polymerization processes. The resulting polymers exhibited improved mechanical properties and thermal stability compared to those synthesized from other monomers.
Case Study 2: Drug Delivery Systems
Research highlighted the incorporation of this compound into hydrogels designed for drug delivery. The hydrogels provided controlled release profiles for various therapeutic agents, significantly enhancing their bioavailability.
Mechanism of Action
The mechanism of action of Methyl 2-(dimethylamino)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s behavior in different environments. The compound’s reactivity is also influenced by the presence of the electron-deficient double bond, which can undergo addition reactions with nucleophiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Substituent Effects
2-(Dimethylamino)ethyl 2-Methylprop-2-enoate (CAS 2867-47-2)
- Structure: Differs by the substitution of a methyl ester group with a 2-(dimethylamino)ethyl ester.
- Properties : Higher molecular weight (157.21 g/mol) and density (0.933 g/mL at 25°C) compared to the methyl ester analogue. The extended alkyl chain enhances solubility in polar aprotic solvents .
- Applications: Widely used in polymer chemistry as a monomer for cationic polymers due to its tertiary amine group, which facilitates pH-responsive behavior .
Methyl 2-(3-Bromophenyl)-3-(Dimethylamino)prop-2-enoate (CAS 852470-82-7)
- Structure : Incorporates a 3-bromophenyl substituent at the α-position.
- Properties : Increased molecular weight (284.15 g/mol) and steric bulk, reducing reactivity in nucleophilic additions but enhancing stability under acidic conditions .
- Applications : Serves as an intermediate in pharmaceutical synthesis, particularly for brominated aromatic compounds .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Density (g/mL) | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl 2-(dimethylamino)prop-2-enoate* | C₆H₁₁NO₂ | 129.16 | N/A | N/A | Methyl ester, dimethylamino |
| 2-(Dimethylamino)ethyl 2-methylprop-2-enoate | C₈H₁₅NO₂ | 157.21 | 2867-47-2 | 0.933 | Ethyl ester, dimethylamino |
| Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate | C₁₂H₁₄BrNO₂ | 284.15 | 852470-82-7 | N/A | Bromophenyl, dimethylamino |
*Derived from structural analogues in and .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-(dimethylamino)prop-2-enoate?
Answer:
The compound can be synthesized via condensation reactions using dimethylamine and methyl acrylate derivatives. A typical approach involves:
- Reacting methyl 2-methylprop-2-enoate with dimethylamine under controlled pH (e.g., using triethylamine as a base) in dichloromethane .
- Purification via silica gel column chromatography with gradients of non-polar solvents (e.g., pentane/acetone) to isolate the product .
- Monitoring reaction progress using thin-layer chromatography (TLC) and verifying purity via NMR spectroscopy .
Advanced: How can computational modeling predict the reactivity of this compound in Michael addition reactions?
Answer:
Density Functional Theory (DFT) calculations can be employed to:
- Optimize the molecular geometry of the compound and its transition states .
- Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the α,β-unsaturated ester moiety is highly electrophilic, making it reactive toward nucleophiles like amines .
- Simulate reaction pathways using software like Gaussian or ORCA, comparing activation energies for different mechanistic scenarios (e.g., concerted vs. stepwise additions) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching bands at ~1720 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (C=C) .
Advanced: How do steric and electronic effects influence the stability of this compound in aqueous solutions?
Answer:
- Steric Effects : The dimethylamino group introduces steric hindrance, reducing hydrolysis rates by shielding the ester carbonyl from nucleophilic attack .
- Electronic Effects : The electron-donating dimethylamino group stabilizes the conjugated enoate system, lowering electrophilicity and delaying degradation.
- Experimental Validation :
- Conduct pH-dependent stability studies using HPLC to monitor degradation products .
- Compare hydrolysis kinetics with analogs lacking the dimethylamino group .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Distillation : Use fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) to separate low-boiling-point impurities .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) as eluent, monitoring fractions via TLC .
- Recrystallization : Dissolve crude product in minimal acetone and precipitate with cold hexane .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?
Answer:
- Crystallization : Grow single crystals via slow evaporation of a saturated solution in dichloromethane/hexane .
- Data Collection : Use a MoKα radiation source (λ = 0.71073 Å) to collect diffraction data at low temperature (e.g., 100 K) .
- Refinement : Apply SHELXL software for structure solution, refining parameters like thermal displacement and occupancy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
